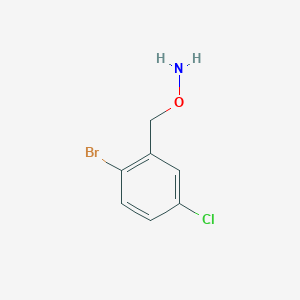
O-(2-Bromo-5-chlorobenzyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2-Bromo-5-chlorobenzyl)hydroxylamine is an organic compound characterized by the presence of both bromine and chlorine atoms attached to a benzyl group, which is further linked to a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Bromo-5-chlorobenzyl)hydroxylamine typically involves the reaction of 2-bromo-5-chlorobenzyl chloride with hydroxylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted in a suitable solvent like ethanol or methanol under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and other reduced compounds.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
O-(2-Bromo-5-chlorobenzyl)hydroxylamine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of O-(2-Bromo-5-chlorobenzyl)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
- O-Benzylhydroxylamine
- O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine
- O-(4-Nitrobenzyl)hydroxylamine
Comparison: O-(2-Bromo-5-chlorobenzyl)hydroxylamine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. Compared to O-Benzylhydroxylamine, the halogenated derivative may exhibit enhanced electrophilicity and different pharmacokinetic properties. The presence of multiple halogens can also affect its solubility and stability, making it distinct from other hydroxylamine derivatives.
Properties
Molecular Formula |
C7H7BrClNO |
|---|---|
Molecular Weight |
236.49 g/mol |
IUPAC Name |
O-[(2-bromo-5-chlorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H7BrClNO/c8-7-2-1-6(9)3-5(7)4-11-10/h1-3H,4,10H2 |
InChI Key |
PBSQVFVNDIGEQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CON)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















